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Compound of Interest

Compound Name:
3-Acetylindolizine-1-carboxylic

acid

Cat. No.: B170074 Get Quote

Introduction
3-Acetylindolizine-1-carboxylic acid is a heterocyclic organic compound featuring an

indolizine core. Indolizine is an aromatic, bicyclic system composed of a fused pyridine and

pyrrole ring, making it an isomer of indole. The presence of both an acetyl group and a

carboxylic acid moiety on this scaffold suggests a molecule with potential for diverse chemical

reactivity and applications in medicinal chemistry and materials science. This document serves

as a technical guide for researchers, scientists, and drug development professionals, providing

a comprehensive overview of its structure, properties, and potential utility.

Chemical Structure and Properties
The structural framework of 3-Acetylindolizine-1-carboxylic acid consists of an indolizine ring

system substituted at position 1 with a carboxylic acid group and at position 3 with an acetyl

group. This arrangement of functional groups influences its chemical behavior and physical

properties.

Physicochemical Properties

A summary of the key quantitative data for 3-Acetylindolizine-1-carboxylic acid is presented

in the table below for easy reference and comparison.
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Property Value Source

Molecular Formula C₁₁H₉NO₃ [1][2]

Molecular Weight 203.19 g/mol [2]

CAS Number 22270-52-0 [1]

120221-69-4 [2]

Appearance
Pale yellow to yellow

crystalline powder
[1]

Melting Point 198-202 °C [1]

Density 1.32 g/cm³ [1]

Solubility

Soluble in organic solvents like

DMSO, DMF; slightly soluble in

water.

[1]

Storage

Store in a cool, dry, well-

ventilated place, away from

light.

[1][2]

Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 3-Acetylindolizine-1-
carboxylic acid are not readily available in the provided search results, a general synthetic

strategy can be inferred from established indolizine synthesis methods, such as the

Tschitschibabin reaction. This typically involves the reaction of a pyridine derivative with an α-

halocarbonyl compound, followed by cyclization.

Logical Synthesis Workflow

A plausible synthetic route for 3-Acetylindolizine-1-carboxylic acid could involve the steps

outlined in the diagram below. This represents a generalized workflow for the construction of

substituted indolizine scaffolds.
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General Synthetic Workflow for 3-Acetylindolizine-1-carboxylic acid
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Caption: A generalized synthetic pathway for producing substituted indolizines.

Reactivity

The reactivity of 3-Acetylindolizine-1-carboxylic acid is dictated by its three main

components: the carboxylic acid group, the acetyl group, and the indolizine ring.

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as

esterification, amide formation, and reduction to an alcohol.[3][4] Its acidity allows for salt

formation with bases.[4]

Acetyl Group: The carbonyl of the acetyl group is susceptible to nucleophilic attack, and the

methyl protons are acidic, allowing for reactions such as aldol condensation.

Indolizine Ring: The electron-rich nature of the indolizine ring makes it prone to electrophilic

substitution. The positions of substitution will be directed by the existing acetyl and carboxylic

acid groups.

Applications in Research and Drug Development
Indolizine and its derivatives are of significant interest in medicinal chemistry due to their

presence in various biologically active compounds. While specific biological activities for 3-
Acetylindolizine-1-carboxylic acid are not extensively documented, related heterocyclic

carboxylic acids have shown promise as inhibitors of various enzymes and receptors.[5][6]
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The carboxylic acid moiety is a common feature in many drugs, often crucial for binding to

biological targets.[7][8] The indolizine scaffold itself provides a rigid, lipophilic structure that can

be explored for interactions with protein binding pockets. Therefore, 3-Acetylindolizine-1-
carboxylic acid serves as a valuable building block or fragment for the synthesis of more

complex molecules with potential therapeutic applications.[1]

Potential Drug Discovery Workflow

The following diagram illustrates a logical workflow for how a compound like 3-
Acetylindolizine-1-carboxylic acid could be utilized in a drug discovery program.
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Drug Discovery Workflow Utilizing an Indolizine Scaffold
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(e.g., 3-Acetylindolizine-

1-carboxylic acid)
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Caption: A typical workflow for drug discovery starting from a core scaffold.
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Experimental Protocols
Given the utility of the carboxylic acid group for derivatization, a general protocol for amide

bond formation is provided below. This represents a common and crucial reaction in medicinal

chemistry for generating compound libraries for screening.

General Protocol for Amide Synthesis

Activation of the Carboxylic Acid:

Dissolve 1 equivalent of 3-Acetylindolizine-1-carboxylic acid in a suitable anhydrous

solvent (e.g., DMF or CH₂Cl₂).

Add 1.1 equivalents of a peptide coupling agent (e.g., HATU, HBTU, or EDCI) and 1.2

equivalents of a base (e.g., DIPEA or triethylamine).

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

Amine Coupling:

To the activated ester solution, add 1.05 equivalents of the desired primary or secondary

amine.

Allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction progress

by TLC or LC-MS.

Work-up and Purification:

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate)

and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated

NaHCO₃ solution), and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by flash column chromatography or preparative HPLC to yield the

desired amide derivative.
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Conclusion
3-Acetylindolizine-1-carboxylic acid is a versatile heterocyclic compound with a combination

of functional groups that make it a valuable tool in organic synthesis and medicinal chemistry.

Its well-defined structure and predictable reactivity provide a solid foundation for the design and

synthesis of novel compounds with potential biological activity. This guide has summarized its

key properties and outlined logical workflows for its synthesis and application, providing a

resource for researchers interested in exploring the chemical space of indolizine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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